methyl2-amino-3-(4-cyanophenyl)-3-methylbutanoatehydrochloride

Description

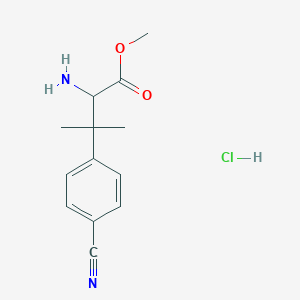

Methyl 2-amino-3-(4-cyanophenyl)-3-methylbutanoate hydrochloride is a synthetic organic compound featuring a branched aliphatic chain with a 4-cyanophenyl substituent and a methyl ester group. The compound’s hydrochloride salt form improves solubility and stability, a common strategy in pharmaceutical chemistry .

Properties

IUPAC Name |

methyl 2-amino-3-(4-cyanophenyl)-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-13(2,11(15)12(16)17-3)10-6-4-9(8-14)5-7-10;/h4-7,11H,15H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRZPQITAQSBRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C#N)C(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-amino-3-(4-cyanophenyl)-3-methylbutanoatehydrochloride typically involves multi-step organic reactions. One common method includes the reaction of methyl cyanoacetate with substituted aryl amines under specific conditions to yield the desired product . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl2-amino-3-(4-cyanophenyl)-3-methylbutanoatehydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

methyl2-amino-3-(4-cyanophenyl)-3-methylbutanoatehydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of methyl2-amino-3-(4-cyanophenyl)-3-methylbutanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Key Observations:

- Acid vs. Ester Moieties: The carboxylic acid in ’s compound reduces cell permeability compared to the methyl ester in the target compound, highlighting the ester’s role in prodrug strategies .

Pharmacological Implications

- Receptor Interactions: highlights the role of aryl substituents in opioid receptor binding, suggesting the 4-cyanophenyl group in the target compound could modulate affinity for CNS targets .

- Metabolic Pathways: The methyl ester in the target compound may undergo esterase-mediated hydrolysis, a pathway absent in ’s carboxylic acid analog .

Biological Activity

Methyl 2-amino-3-(4-cyanophenyl)-3-methylbutanoate hydrochloride, a derivative of valine, has garnered attention for its potential biological activities. This compound is structurally related to amino acids and has been studied for its interactions with various biological systems. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , and it features a methylated amino acid backbone with a cyanophenyl group. This structure allows it to interact with biological macromolecules, influencing various physiological processes.

Methyl 2-amino-3-(4-cyanophenyl)-3-methylbutanoate hydrochloride primarily acts through the following mechanisms:

- Incorporation into Proteins : As a valine derivative, it can be incorporated into proteins and peptides, potentially altering their structure and function.

- Interaction with Transport Proteins : The compound interacts with various transport proteins, facilitating its movement across cellular membranes, which is crucial for its bioavailability and efficacy.

- Modulation of Metabolic Pathways : It may influence metabolic pathways related to amino acid metabolism, affecting overall cellular metabolism and function.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain to be fully elucidated.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory effects by modulating immune responses, particularly through interactions with immune cell signaling pathways .

- Neuroprotective Properties : Some studies have hinted at neuroprotective effects, possibly related to its ability to stabilize microtubules in neuronal cells .

Case Study 1: Neuroprotection

A study evaluated the neuroprotective effects of methyl 2-amino-3-(4-cyanophenyl)-3-methylbutanoate hydrochloride in models of neurodegeneration. The results demonstrated that the compound significantly reduced neuronal death in vitro by stabilizing microtubule dynamics. This stabilization was quantified using assays measuring acetylated tubulin levels, indicating enhanced microtubule stability compared to control treatments .

Case Study 2: Inflammation Modulation

In another investigation focused on inflammatory responses, the compound was administered in vivo to assess its impact on cytokine production in a model of acute inflammation. Results indicated a marked reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting that methyl 2-amino-3-(4-cyanophenyl)-3-methylbutanoate hydrochloride may serve as a therapeutic agent in managing inflammatory conditions .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.